Thieno[2,3-b]pyrazine-2,3(1H,4H)-dione
Description
Properties
Molecular Formula |
C6H4N2O2S |
|---|---|
Molecular Weight |
168.18 g/mol |
IUPAC Name |
1,4-dihydrothieno[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C6H4N2O2S/c9-4-5(10)8-6-3(7-4)1-2-11-6/h1-2H,(H,7,9)(H,8,10) |
InChI Key |
WOQHXCRNXSUHIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1NC(=O)C(=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,4-b]pyrazine Derivatives
Structural Differences: The sulfur atom in the thiophene ring is positioned at [3,4-b] instead of [2,3-b], altering electronic conjugation. Synthesis: Prepared via organocuprate reactions with oxalyl chloride, yielding 2,3-disubstituted analogues (methyl, phenyl, alkyl chains) in high yields . Properties:
- Tunable band gaps (1.5–2.2 eV) due to substituent effects (e.g., electron-withdrawing groups lower HOMO levels) .
- Higher electrochemical stability compared to [2,3-b] analogues, making them suitable for conductive polymers .
Pyrido[2,3-b]pyrazine Derivatives
Structural Differences: Replaces the thiophene ring with a pyridine ring, introducing an additional nitrogen atom. Synthesis: Multicomponent reactions of indane-1,3-dione, aldehydes, and 2-aminopyrazine yield substituted pyrido[2,3-b]pyrazines (82–89% yields) . Properties:
- Strong nonlinear optical (NLO) properties due to extended π-conjugation .
- Electrochemical DNA sensing capabilities via intercalation, unlike the thieno analogues .
Selenopheno[2,3-b]pyrazine Derivatives
Structural Differences: Selenium replaces sulfur in the thiophene ring. Synthesis: Annulation of 2,3-dichloropyrazine with seleno-alkynes under FeCl3 catalysis (47–94% yields) . Properties:
- Enhanced photophysical properties: Red-shifted UV-Vis absorption (λmax = 450–500 nm) and stronger fluorescence than sulfur analogues .
- Higher polarizability due to selenium’s larger atomic radius, improving NLO performance .
| Property | Thieno[2,3-b]pyrazine-2,3-dione | Selenopheno[2,3-b]pyrazine |
|---|---|---|
| λmax (nm) | 350–400 | 450–500 |
| Fluorescence Quantum Yield | 0.1–0.3 | 0.4–0.6 |
Quinoxaline-2,3(1H,4H)-dione
Structural Differences: Lacks the thiophene ring, consisting solely of a pyrazine-dione core.
Structure-Activity Relationships (SAR) in Thieno[2,3-b]pyrazine Derivatives
Substituents critically influence biological activity (Table 1):
- C6 Position : Chlorine substitution (e.g., 7a-b ) reduces anticancer activity compared to hydrogen analogues (7c-i ) .
- Phenyl Ring : 3,5-Dimethoxy groups (7i ) enhance potency (GI50 = 0.1 µM) by improving solubility and target binding .
- Thieno Ring: Methoxy or ethoxy groups at C2 increase activity (e.g., 7f vs. 7i) .
Table 1: Anticancer Activity of Selected Thieno[2,3-b]pyrazine Derivatives
| Compound | Substituents (Thieno/Phenyl) | GI50 (µM) |
|---|---|---|
| 7a | C6-Cl / H | 1.2 |
| 7c | H / 3,5-CH3 | 0.8 |
| 7i | C2-OCH3 / 3,5-OCH3 | 0.1 |
Preparation Methods
Classical Reflux Conditions
In a representative procedure, 3,4-diaminothiophene is generated in situ from its ammonium salt using triethylamine as a base. Reaction with 1,2-diketones in absolute ethanol under reflux for 48–72 hours yields thieno[2,3-b]pyrazine-2,3(1H,4H)-dione derivatives. For example, condensation with diethyl oxalate produces the unsubstituted core structure in ~60% yield. The reaction mechanism proceeds via nucleophilic attack of the amine groups on the carbonyl carbons, followed by dehydration and aromatization.
Microwave-Assisted Optimization
Microwave irradiation significantly reduces reaction times. Heating 3,4-diaminothiophene with 1,2-diketones in ethanol at 150°C for 10 minutes achieves comparable yields (55–70%) to traditional reflux methods. This technique is particularly advantageous for sterically hindered diketones, such as those bearing aryl substituents, which otherwise require prolonged heating.
Alternative Synthetic Routes
Oxidative Cyclization of Thiophene Precursors
A less common route involves the oxidative cyclization of 2-aminothiophene-3-carboxylates. Treatment with lead tetraacetate in acetic acid induces intramolecular cyclization, forming the pyrazine-dione ring. While this method avoids diketones, yields are moderate (40–50%) due to competing side reactions.
Post-Functionalization of Thienopyrazine Intermediates
This compound can be derivatized after core formation. For example, Suzuki–Miyaura coupling with aryl boronic acids installs aryl groups at the 6-position, though this requires palladium catalysts and optimized conditions.
Purification and Characterization
Crude products are typically purified via silica gel chromatography using dichloromethane/methanol gradients. Recrystallization from acetic acid or ethanol/water mixtures enhances purity, particularly for halogenated derivatives. Structural confirmation relies on:
-
1H NMR : Characteristic singlet for the dione protons at δ 4.1–4.3 ppm.
-
MS (ESI) : Molecular ion peaks matching calculated m/z values (e.g., m/z 218.0 for C13H6N4S).
-
Elemental Analysis : Carbon and nitrogen percentages within 0.5% of theoretical values.
Challenges and Optimization Insights
-
Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of diketones but may promote side reactions. Ethanol remains optimal for balancing reactivity and cost.
-
Temperature Control : Exothermic reactions during halogenation require strict temperature control to avoid decomposition.
-
Scale-Up Limitations : Microwave-assisted methods face challenges in large-scale production due to equipment constraints .
Q & A
Q. What are the optimized synthetic routes for Thieno[2,3-b]pyrazine-2,3(1H,4H)-dione, and how do solvent polarity and catalysts influence yields?
The synthesis typically involves cyclocondensation of diaminothiophene derivatives with α-dicarbonyl compounds. For example, refluxing 3,4-diaminothiophene with diethyl oxalate in ethanol for 8 hours yields the target compound in unoptimized conditions . Optimization studies (e.g., for analogous pyrido[2,3-b]pyrazines) show that solvent polarity significantly impacts reaction efficiency. Ethanol with 20 mol% p-toluenesulfonic acid (p-TSA) as a catalyst achieves 89% yield after 9 hours, outperforming non-polar solvents like DCM or THF . Comparative solvent-catalyst tables (e.g., Table S1† in ) are critical for validating optimal conditions.
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing Thieno[2,3-b]pyrazine derivatives?
Key techniques include:
- 1H/13C NMR : Assigns substituent positions and confirms ring closure. For example, thieno[3,4-b]pyrazine derivatives show distinct aromatic proton signals at δ 7.69–9.23 ppm .
- X-ray crystallography : Resolves regiochemistry and hydrogen-bonding patterns. A triclinic crystal system (space group P-1) with Z = 2 was reported for a nitro-substituted analogue, confirming planar geometry .
- HRMS : Validates molecular weight and fragmentation patterns, as seen in thieno[3,4-b]pyrazine oligomers (e.g., MH+ at m/z 611.1487) .
Advanced Research Questions
Q. How can regioselectivity be controlled in annulation reactions involving Thieno[2,3-b]pyrazine precursors?
Regioselectivity depends on precursor functionalization and reaction pathways. For example:
- Metal-free annulation : Using dimethyl acetylenedicarboxylate (DMAD) with thiocarbamoyl thiazolium salts yields thieno[2,3-b]pyrazines via a [3+2] cycloaddition followed by ring expansion .
- Catalyzed methods : Sonogashira coupling on thieno[2,3-b]pyrazine scaffolds enables selective alkyne incorporation, which can be cyclized to tricyclic lactones . Substrate scope tables (e.g., Table 2 in ) guide substituent compatibility.
Q. What strategies tune the electronic properties of Thieno[2,3-b]pyrazine for materials science applications?
Substituent engineering at the 2,3-positions alters band gaps and redox behavior:
- Electron-withdrawing groups (EWGs) : Nitro or carbonyl groups reduce HOMO-LUMO gaps, enhancing conductivity in conjugated polymers .
- Electron-donating groups (EDGs) : Alkyl chains (e.g., hexyl, decyl) improve solubility and film-forming properties while moderately affecting band structure .
- Hybrid systems : Ethylenedioxythiophene (EDOT)-fused derivatives exhibit low band gaps (<1.5 eV) and reversible redox behavior, making them suitable for organic electronics .
Q. How do mechanistic studies explain unexpected reaction pathways in Thieno[2,3-b]pyrazine synthesis?
Contradictions in product formation often arise from competing intermediates:
- Ring transformations : Reactions of 2-thiocarbamoyl thiazolium salts with DMAD proceed via a thioketene intermediate, leading to thieno[2,3-b]pyrazine instead of thiazoline derivatives .
- Acid-mediated rearrangements : Prolonged reflux in acidic conditions may shift equilibrium toward thermodynamically stable products, overriding kinetic control .
Q. What methodologies assess the biological activity of Thieno[2,3-b]pyrazine derivatives, and how are structure-activity relationships (SARs) validated?
- In vitro cytotoxicity assays : Compounds like methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates are screened against tumor cell lines (e.g., MCF-7, HepG2) using MTT assays. IC50 values correlate with substituent electronegativity .
- Mechanistic studies : Flow cytometry and Western blotting identify apoptosis induction (e.g., caspase-3 activation) or cell cycle arrest (G2/M phase) .
- Computational modeling : DFT calculations predict binding affinities to target proteins (e.g., CDKs), guiding synthetic prioritization .
Data Contradiction Analysis
- Synthetic yields vs. solvent polarity : While ethanol maximizes yields in pyrido[2,3-b]pyrazine synthesis , thieno[2,3-b]pyrazine derivatives may require polar aprotic solvents (e.g., DMF) for solubility . Contradictions are resolved by comparing reaction scales and substituent steric effects.
- Biological activity discrepancies : Minor structural changes (e.g., nitro vs. methoxy groups) can drastically alter cytotoxicity profiles. Cross-referencing crystallographic data with SARs clarifies these variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
